molecular formula C10H18ClNO B2994814 5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride CAS No. 2230807-43-7

5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride

Cat. No. B2994814
CAS RN: 2230807-43-7
M. Wt: 203.71
InChI Key: JSRZIBHJLNETHN-UHFFFAOYSA-N
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Description

5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride is a chemical compound with the molecular formula C10H18ClNO and a molecular weight of 203.71 . It is available for purchase from various chemical suppliers.


Molecular Structure Analysis

The InChI code for 5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride is 1S/C10H17NO.ClH/c1-3-9(4-1)7-11-8-10(12-9)5-2-6-10;/h11H,1-8H2;1H . This code provides a textual representation of the molecule’s structure. Unfortunately, a detailed structural analysis is not available in the current resources.


Physical And Chemical Properties Analysis

The physical form of 5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride is a powder . It has a molecular weight of 203.71 . The compound is stored at room temperature . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

1. Acid-Catalyzed Reactions and Transannular Ring Expansion

The study by Adam & Crämer (1987) investigated the acid-catalyzed reactions of similar compounds, such as 1-Oxadispiro[2.1.2.2]nonane, exploring transannular ring expansion in monocyclic substrates. This research provides insight into the behavior of similar compounds under acidic conditions, which could be relevant for 5-Oxa-11-azadispiro[3.1.3^6.3^4]dodecane hydrochloride.

2. Synthesis of Polycyclic Oxygen-containing Spiro-Heterocycles

Becker et al. (2008) reported on the unexpected formation of polycyclic oxygen-containing spiro-heterocycles in certain reactions, demonstrating the potential for synthesizing complex structures with this compound.

3. Cyclooctane Derivatives and Transannular Reactions

Sedenkova et al. (2022) discussed the reactivity of cyclooctane derivatives and their propensity for transannular reactions. This research highlights the significance of such compounds in the synthesis of polyfunctional and heterocyclic compounds.

4. Synthesis of Dispiro-α-Methylene-γ-Butyrolactones

Kakiuchi et al. (1980) and (1981) focused on the synthesis of various dioxadispiro compounds, including 1,6-Dioxadispiro[2.0.4.4]dodecan-7-one and 7-Alkylidene-5-oxadispiro[2.0.4.4]dodecan-6-ones. Their work provides a basis for understanding the synthesis pathways of related spiro compounds.

5. Structure and Conformational Analysis of Spiro Derivatives

Rowicki et al. (2019) conducted a structural and conformational analysis of 7-oxa-1-azabicyclo[2.2.1]heptane derivatives, providing valuable information on the physical and chemical properties of such spiro compounds.

6. Synthesis of Spiroaminals and Biological Activities

Sinibaldi & Canet (2008) reviewed synthetic approaches to spiroaminals, which are cores of biologically active natural and synthetic products. This highlights the pharmaceutical potential of spiro compounds.

7. Zeolite Synthesis Using Azonia-Spiro Compounds

Millini et al. (1998) explored zeolite synthesis in the presence of azonia-spiro compounds, demonstrating the application of spiro compounds in materials science and catalysis.

Safety and Hazards

The safety information available indicates that 5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

5-oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-3-9(4-1)7-11-8-10(12-9)5-2-6-10;/h11H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRZIBHJLNETHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC3(O2)CCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride

CAS RN

2230807-43-7
Record name 5-oxa-11-azadispiro[3.1.3^{6}.3^{4}]dodecane hydrochloride
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